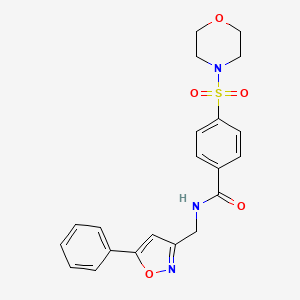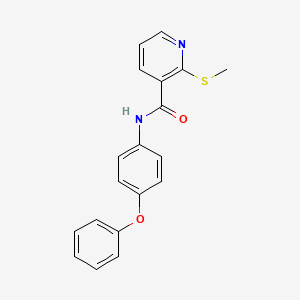
4-(morpholinosulfonyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a phenylisoxazole group and a morpholinosulfonyl group. Phenylisoxazole is a type of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . Morpholinosulfonyl refers to a group containing a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenylisoxazole group would likely contribute to the compound’s aromaticity, while the morpholinosulfonyl group could introduce some polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The phenylisoxazole group might participate in electrophilic aromatic substitution reactions, while the morpholinosulfonyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinosulfonyl group could increase the compound’s solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study on the synthesis and crystal structure of benzamide derivatives, including morpholine-based compounds, highlights their potential applications in identifying binding sites for allosteric modulators of receptors. The structural determination was achieved through FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography, providing insights into the molecular configuration and potential interaction sites for biological targets (Wu et al., 2014).
Antimicrobial Activities
Research on novel triazole derivatives containing morpholine highlights their antimicrobial activities. The compounds were synthesized and screened against various microorganisms, indicating their potential as antimicrobial agents. This suggests the chemical backbone's versatility in contributing to new antimicrobial strategies (Bektaş et al., 2007).
Anticancer Agents
A study on PI3K inhibitors incorporating morpholinosulfonyl benzamide analogs demonstrates significant antiproliferative activities against various cancer cell lines. The research indicates these compounds' potential as novel anticancer agents by inhibiting key pathways involved in cancer cell proliferation (Shao et al., 2014).
Gastrokinetic Agents
Benzamide derivatives containing a morpholino group have been evaluated for their gastrokinetic activity, showing potent effects on gastric emptying. These findings highlight the therapeutic potential of these compounds in managing gastrointestinal motility disorders, underscoring the chemical structure's importance in developing new gastrokinetic agents (Kato et al., 1992).
Corrosion Inhibition
Benzimidazole derivatives, including those with morpholino groups, have been investigated for their corrosion inhibition properties on steel in acidic environments. This application demonstrates the compound's potential in industrial settings, offering insights into developing new materials for corrosion protection (Yadav et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-(morpholinosulfonyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21(22-15-18-14-20(29-23-18)16-4-2-1-3-5-16)17-6-8-19(9-7-17)30(26,27)24-10-12-28-13-11-24/h1-9,14H,10-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCMKXBQCDJTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2822207.png)


![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/no-structure.png)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2822213.png)
![N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2822217.png)




![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2822227.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)